Enhanced Lipophilicity and Polar Surface Area: Direct Comparison with Pyridine-3-boronic Acid
5-(Ethoxymethyl)pyridine-3-boronic acid exhibits a computed LogP of -0.7021 and a TPSA of 62.58 Ų . In contrast, the unsubstituted analog pyridine-3-boronic acid has a cLogP of -1.24 and a TPSA of 53.35 Ų [1]. This represents a calculated LogP increase of 0.54 log units and a TPSA increase of 9.23 Ų. These differences are quantitatively significant for drug design, where optimal LogP ranges (typically 0-5) and TPSA values (<140 Ų) are critical for oral bioavailability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP/cLogP) |
|---|---|
| Target Compound Data | LogP = -0.7021 |
| Comparator Or Baseline | Pyridine-3-boronic acid: cLogP = -1.24 |
| Quantified Difference | ΔLogP = +0.54 (less hydrophilic) |
| Conditions | Computed values; experimental validation pending |
Why This Matters
The increased lipophilicity can improve membrane permeability and metabolic stability, making this compound a more suitable building block for CNS-targeted or orally bioavailable drug candidates.
- [1] Probes & Drugs Portal. Pyridine-3-boronic acid (PD148432). cLogP: -1.24. View Source
